molecular formula C32H34Cl2N2O4S2 B5067882 4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide

4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide

Cat. No.: B5067882
M. Wt: 645.7 g/mol
InChI Key: VZGOIYDACPDCBP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-chlorophenylamine in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings may also participate in π-π interactions, further modulating the compound’s effects. The exact pathways involved depend on the specific application and target molecules.

Properties

IUPAC Name

4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]-3-chlorophenyl]-2-chlorophenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34Cl2N2O4S2/c1-31(2,3)23-9-13-25(14-10-23)41(37,38)35-29-17-7-21(19-27(29)33)22-8-18-30(28(34)20-22)36-42(39,40)26-15-11-24(12-16-26)32(4,5)6/h7-20,35-36H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGOIYDACPDCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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